4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione is a synthetic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a chloroacetyl group, a phenyl ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Thiomorpholine, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Thiomorpholine is dissolved in dichloromethane, and triethylamine is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted thiomorpholine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The phenyl ring and thiomorpholine moiety contribute to the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroacetyl)piperazin-1-yl derivatives: These compounds share the chloroacetyl group but have a piperazine ring instead of a thiomorpholine ring.
Chloroacetamide derivatives: These compounds contain the chloroacetyl group and are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
4-(2-chloroacetyl)-3-phenyl-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The combination of the chloroacetyl group, phenyl ring, and thiomorpholine ring makes this compound versatile and valuable for various scientific research applications.
Properties
IUPAC Name |
2-chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-8-12(15)14-6-7-18(16,17)9-11(14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKSSXWIHKGINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1C(=O)CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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